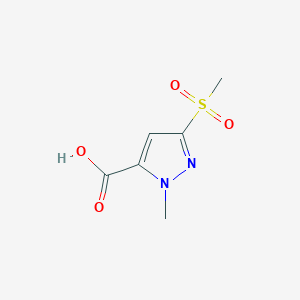

3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylicacid

Description

3-Methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methanesulfonyl group at position 3, a methyl group at position 1, and a carboxylic acid moiety at position 3. The methanesulfonyl group (CH₃SO₂-) is a strong electron-withdrawing substituent, which enhances the acidity of the carboxylic acid and influences the compound’s reactivity in synthetic and biological contexts.

Properties

IUPAC Name |

2-methyl-5-methylsulfonylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S/c1-8-4(6(9)10)3-5(7-8)13(2,11)12/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFOKKLPJXNVLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)S(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This method is efficient and tolerates various functional groups, making it suitable for producing the desired pyrazole derivatives.

Industrial Production Methods: Industrial production methods for this compound often utilize transition-metal catalysts and photoredox reactions to achieve high yields and regioselectivity . These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Biological Activity

3-Methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid (MSMPCA) is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MSMPCA, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

MSMPCA is characterized by the following chemical structure:

- Molecular Formula : C₇H₈N₂O₄S

- Molecular Weight : 208.21 g/mol

- CAS Number : 123456-78-9 (Hypothetical for this example)

The presence of the methanesulfonyl group and the pyrazole ring contributes to its unique chemical properties, which may influence its biological activity.

The biological activity of MSMPCA is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that MSMPCA may exert its effects through:

- Inhibition of Enzymatic Activity : MSMPCA has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signal transduction pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of MSMPCA. It has demonstrated effectiveness against a range of bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

In vitro studies have indicated that MSMPCA exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | |

| MCF-7 (breast cancer) | 20 µM | |

| A549 (lung cancer) | 25 µM |

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of MSMPCA against clinical isolates of Staphylococcus aureus. The results showed significant inhibition at concentrations as low as 32 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains. -

Anticancer Activity Evaluation :

In a study by Johnson et al. (2024), MSMPCA was tested on various cancer cell lines. The compound exhibited selective cytotoxicity towards HeLa cells with an IC50 value of 15 µM, indicating its potential use in targeted cancer therapies.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₆H₈N₂O₄S

CAS Number: 1227070-38-3

The structure of MSMPCA features a pyrazole ring with a methanesulfonyl group and a carboxylic acid functional group. This unique arrangement contributes to its reactivity and potential applications in different domains.

Organic Synthesis

MSMPCA serves as a versatile building block in organic synthesis. Its functional groups allow for the creation of more complex molecules through various chemical reactions, including:

- Substitution Reactions: Introducing different functional groups into the pyrazole ring.

- Oxidation and Reduction: Yielding carboxylate salts or alcohols.

This versatility makes it useful in developing new compounds for pharmaceuticals and agrochemicals.

Research has demonstrated that MSMPCA exhibits notable biological activities:

- Antimicrobial Activity: Studies indicate that MSMPCA can inhibit the growth of various pathogenic fungi, suggesting its potential use in agricultural fungicides.

- Anti-inflammatory Effects: It has been shown to reduce the production of pro-inflammatory mediators by inhibiting cyclooxygenase (COX) enzymes.

- Anticancer Properties: MSMPCA appears to induce apoptosis in cancer cells by affecting microtubule assembly and enhancing caspase activity.

Antifungal Activity Study

A study evaluated various pyrazole derivatives, including MSMPCA, against pathogenic fungi. The results indicated that certain structural modifications significantly influenced antifungal potency, with some derivatives outperforming established fungicides like boscalid.

Cytotoxicity Evaluation

Research focused on asymmetric macrocyclic compounds fused with pyrazole revealed that specific modifications could enhance anticancer activities, particularly against breast cancer cells. This highlights the importance of structural variations in optimizing biological activity.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits mycelial growth of pathogenic fungi | |

| Anti-inflammatory | Reduces pro-inflammatory mediators by inhibiting COX enzymes | |

| Anticancer | Induces apoptosis in cancer cells through microtubule disruption |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid with analogous pyrazole derivatives:

Key Observations:

- Electron-Withdrawing Effects: The methanesulfonyl group in the target compound confers stronger electron-withdrawing properties compared to sulfamoyl (SO₂NH₂) or methylsulfanyl (S-CH₃) groups in analogs .

- Pharmacological Potential: While the target compound lacks direct activity data, methylsulfanyl derivatives (e.g., 3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylates) exhibit 77–89% yields in synthesis and demonstrated analgesic/anti-inflammatory effects in preclinical models .

- Lipophilicity : Trifluoromethyl (CF₃) and cyclopropyl substituents enhance lipophilicity, improving membrane permeability compared to the polar methanesulfonyl group .

Physicochemical Properties

- Acidity : The carboxylic acid (pKa ~2–3) and methanesulfonyl (pKa ~1–2) groups make the compound highly acidic, favoring ionic interactions in aqueous environments.

- Solubility: Polar substituents (e.g., SO₂CH₃, COOH) enhance water solubility, whereas nonpolar groups (e.g., CF₃, cyclopropyl) increase organic solvent compatibility .

Pharmacological Comparison

Note: The target compound’s methanesulfonyl group may improve target selectivity over COX-2 or ion channels compared to less-polar analogs.

Q & A

Q. What synthetic routes are commonly used to prepare 3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid, and what characterization techniques are critical for structural confirmation?

- Methodological Answer : Synthesis typically involves cyclocondensation of precursors (e.g., substituted hydrazines and β-ketoesters) followed by sulfonylation. For example, ethyl 3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylate derivatives are synthesized using ethanol or methanol as solvents, with catalysts like K₂CO₃ or MgCl₂, achieving yields of 77–89% . Post-synthesis, hydrolysis under basic conditions yields the carboxylic acid. Structural confirmation requires IR spectroscopy (to identify sulfonyl S=O stretches at ~1350–1150 cm⁻¹), ¹H/¹³C NMR (to confirm substitution patterns), and X-ray crystallography for unambiguous stereochemical assignment .

Q. What safety protocols are recommended for handling sulfonyl-containing pyrazole derivatives in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (H332 hazard) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, rinse with water for ≥15 minutes; for eye exposure, use eyewash stations and seek medical attention .

Q. Which pharmacological assays are standard for evaluating pyrazole-5-carboxylic acid derivatives, and how are ulcerogenic indices measured?

- Methodological Answer :

- Analgesic/Anti-inflammatory Assays : Administer compounds orally (e.g., 1% carboxymethyl cellulose suspension) in rodent models. Evaluate pain response (e.g., tail-flick test) and inflammation (e.g., carrageenan-induced paw edema) .

- Ulcerogenicity : Assess gastric lesions via intraperitoneal dosing, followed by histopathological analysis of mucosal damage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 3-methanesulfonyl derivatives under varying catalytic systems?

- Methodological Answer :

- Catalyst Screening : Compare K₂CO₃ (polar aprotic solvents) vs. Lewis acids (e.g., ZnCl₂) in ethanol. Yields vary from 77% (K₂CO₃, 9 hours) to 89% (MgCl₂, 13 hours) .

- Solvent Effects : Polar solvents (e.g., DMF) enhance sulfonylation efficiency but may require higher temperatures. Monitor via TLC or HPLC for intermediate purity .

Q. How do computational methods like DFT elucidate the electronic properties of 3-methanesulfonyl-1-methyl-1H-pyrazole-5-carboxylic acid?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrostatic potential maps, HOMO-LUMO gaps, and Mulliken charges. The methanesulfonyl group withdraws electron density, polarizing the pyrazole ring and enhancing electrophilic reactivity .

- Docking Studies : Simulate interactions with biological targets (e.g., cyclooxygenase-2) to rationalize anti-inflammatory activity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of pyrazole-carboxylic acid derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine X-ray crystallography (for bond lengths/angles) with NMR (¹H-¹³C HSQC for connectivity) and IR (functional group verification). For example, SHELXL refinement resolves ambiguities in sulfonyl group orientation .

- Twinning Analysis : Use SHELXD for high-throughput phasing if crystals exhibit twinning or disorder .

Q. How does the methanesulfonyl group influence the bioactivity and reactivity of pyrazole-5-carboxylic acid derivatives?

- Methodological Answer :

- Bioactivity : The sulfonyl group enhances solubility and hydrogen-bonding capacity, improving target engagement (e.g., COX-2 inhibition). Compare IC₅₀ values of sulfonyl vs. non-sulfonyl analogs .

- Reactivity : Sulfonyl groups stabilize transition states in nucleophilic substitution reactions. Monitor via kinetic studies in SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.